tert-Butyl 6-benzyl-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate
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Overview
Description
tert-Butyl 6-benzyl-8-(hydroxymethyl)-2,6-diazaspiro[3 This compound features a spirocyclic framework, which is a bicyclic system where two rings are connected through a single atom
Preparation Methods
The synthesis of tert-Butyl 6-benzyl-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate typically involves multi-step organic synthesis. The synthetic route often starts with the preparation of the spirocyclic core, followed by the introduction of the benzyl and hydroxymethyl groups. Common reagents used in these reactions include tert-butyl chloroformate, benzyl bromide, and various bases and solvents. The reaction conditions may involve heating, cooling, and the use of inert atmospheres to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
tert-Butyl 6-benzyl-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Scientific Research Applications
tert-Butyl 6-benzyl-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Mechanism of Action
The mechanism of action of tert-Butyl 6-benzyl-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. The hydroxymethyl and carboxylate groups can form hydrogen bonds and electrostatic interactions with amino acid residues in the enzyme, stabilizing the compound-enzyme complex and preventing substrate binding .
Comparison with Similar Compounds
tert-Butyl 6-benzyl-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate can be compared with other spirocyclic compounds such as:
tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate: This compound features a sulfur atom in the spirocyclic ring, which can impart different chemical properties and reactivity.
tert-Butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate: Similar in structure but lacks the benzyl group, which may affect its biological activity and applications.
tert-Butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate:
Properties
Molecular Formula |
C19H28N2O3 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
tert-butyl 7-benzyl-5-(hydroxymethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C19H28N2O3/c1-18(2,3)24-17(23)21-13-19(14-21)12-20(10-16(19)11-22)9-15-7-5-4-6-8-15/h4-8,16,22H,9-14H2,1-3H3 |
InChI Key |
SYHUVAFNYDDXKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CN(CC2CO)CC3=CC=CC=C3 |
Origin of Product |
United States |
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